3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide
CAS No.:
Cat. No.: VC16194079
Molecular Formula: C11H13NO5S
Molecular Weight: 271.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO5S |
|---|---|
| Molecular Weight | 271.29 g/mol |
| IUPAC Name | benzyl 5-methyl-2,2-dioxooxathiazolidine-3-carboxylate |
| Standard InChI | InChI=1S/C11H13NO5S/c1-9-7-12(18(14,15)17-9)11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
| Standard InChI Key | AZFBMZKYRMVEHL-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide is C₁₁H₁₃NO₅S, with a molecular weight of 271.29 g/mol . The compound’s core structure consists of a 1,2,3-oxathiazolidine ring, where the sulfur atom is in the +4 oxidation state due to the presence of two sulfonyl oxygen atoms. The Cbz group at the 3-position and the methyl group at the 5-position introduce steric and electronic effects that influence its reactivity and crystalline packing .
Stereochemical Considerations
The compound exists in enantiomeric forms, with the (S)-enantiomer being explicitly documented (CAS: 1489246-88-9) . Chirality arises from the stereogenic centers at positions 3 and 5, which are critical for its interactions in asymmetric synthesis .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO₅S |
| Molecular Weight | 271.29 g/mol |
| CAS Number | 1489246-88-9 |
| Density | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Synthesis and Purification
Purification
Purification is achieved via silica gel column chromatography (100–200 mesh) using ethyl acetate/hexane gradients, affording the product in 84–87% yield . The gummy solid is stabilized by the electron-withdrawing sulfonyl groups, which reduce susceptibility to hydrolysis.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions include:
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1326 cm⁻¹ and 1192 cm⁻¹: Asymmetric and symmetric S=O stretches .
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2983 cm⁻¹: C-H stretches from the methyl and benzyl groups .
¹H NMR (300 MHz, CDCl₃):
¹³C NMR (75 MHz, CDCl₃):
Chemical Reactivity and Applications
Nucleophilic Substitution
The electron-deficient sulfonyl group activates the ring for nucleophilic ring-opening reactions. For example, treatment with dithiocarbamates in dimethylformamide (DMF) yields dithiocarbamate-functionalized α-amino acids, which are precursors to bioactive peptides .
Deprotection Strategies
The Cbz group is cleaved under hydrogenolytic conditions (H₂/Pd-C) or via acidolysis (e.g., HBr in acetic acid), enabling access to free amine intermediates for further functionalization .
Applications in Peptide Synthesis
3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide serves as a chiral building block for non-proteinogenic amino acids. In a representative application:
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The compound undergoes ring-opening with piperidine-1-carbodithioate to form a thioamide intermediate, which is subsequently coupled with Boc-protected phenylalanine using EDC/HOBt activation .
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This methodology enables the synthesis of tetrapeptides with enhanced metabolic stability compared to natural analogs .
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